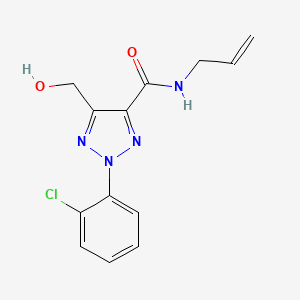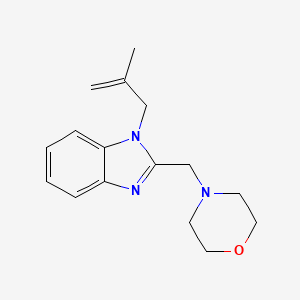![molecular formula C22H20O3 B11378624 6-isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11378624.png)
6-isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromen derivatives. This compound is characterized by its unique structure, which includes a furan ring fused to a chromen backbone, with various substituents such as isopropyl, dimethyl, and phenyl groups. The molecular formula of this compound is C22H20O3, and it has a molecular weight of 332.392 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of hydroxycoumarins with phenacyl bromide, followed by further modifications. One common method includes the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
6-Isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate melanin synthesis via the activation of the cAMP/PKA and MAPKs signaling pathways . This activation leads to increased expression of tyrosinase and other melanogenic proteins, contributing to its potential therapeutic effects in skin pigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A well-known furocoumarin used in PUVA therapy for skin disorders.
Allopsoralen: Another furocoumarin derivative with similar phototherapeutic properties.
Imperatorin: A furocoumarin with various biological activities, including anti-inflammatory and anticancer effects.
Bergapten: A furocoumarin used in the treatment of skin disorders and as a photosensitizer.
Uniqueness
6-Isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to activate specific signaling pathways and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,5-dimethyl-3-phenyl-6-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O3/c1-12(2)20-13(3)16-10-17-19(11-18(16)25-22(20)23)24-14(4)21(17)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
ARSYMHQKQBYPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11378543.png)
![4-methyl-2-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11378549.png)
![5-chloro-3-methyl-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11378550.png)

![4-hydroxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11378559.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B11378561.png)
![1-{4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B11378562.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B11378570.png)
![2-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11378581.png)

![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide](/img/structure/B11378599.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide](/img/structure/B11378603.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11378613.png)

